molecular formula C23H29N9O4 B12808836 Monomethyldistamycin A CAS No. 85407-11-0

Monomethyldistamycin A

Cat. No.: B12808836
CAS No.: 85407-11-0
M. Wt: 495.5 g/mol
InChI Key: ZPICQTADFKQIRG-UHFFFAOYSA-N
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Description

Monomethyldistamycin A is a synthetic derivative of the naturally occurring antibiotic distamycin A, which belongs to the family of pyrrole-amidine oligomers. These compounds are renowned for their ability to bind selectively to the minor groove of DNA, particularly at AT-rich sequences, thereby interfering with DNA replication and transcription. This compound is distinguished by a single methyl group substitution on its backbone, which enhances its binding affinity and metabolic stability compared to the parent compound.

Properties

CAS No.

85407-11-0

Molecular Formula

C23H29N9O4

Molecular Weight

495.5 g/mol

IUPAC Name

N-[5-[[5-[(3-amino-3-methyliminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C23H29N9O4/c1-25-20(24)5-6-26-21(34)17-8-15(11-31(17)3)28-23(36)19-9-16(12-32(19)4)29-22(35)18-7-14(27-13-33)10-30(18)2/h7-13H,5-6H2,1-4H3,(H2,24,25)(H,26,34)(H,27,33)(H,28,36)(H,29,35)

InChI Key

ZPICQTADFKQIRG-UHFFFAOYSA-N

Canonical SMILES

CN=C(CCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monomethyldistamycin A typically involves the modification of distamycin A through methylation. This process can be achieved using solid-phase synthesis techniques, which allow for the precise addition of methyl groups to the desired positions on the molecule . The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces distallicus to produce distamycin A, followed by chemical modification to introduce the methyl group. This is typically done in large bioreactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Monomethyldistamycin A undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Monomethyldistamycin A has a wide range of applications in scientific research:

Mechanism of Action

Monomethyldistamycin A exerts its effects by binding to the minor groove of DNA at AT-rich regions. This binding disrupts the normal function of DNA by preventing the binding of transcription factors and other proteins necessary for gene expression. The molecular targets include specific sequences within the DNA, and the pathways involved are primarily related to gene regulation and chromatin remodeling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between Monomethyldistamycin A and related compounds:

Compound Structural Features DNA Binding Specificity Biological Activity Half-Life (in vivo)
Distamycin A Three N-methylpyrrole carboxamide units Prefers 5'-ATAT-3' sequences Moderate antitumor activity; high cytotoxicity 2.1 hours
This compound Methylation at position 3 of the central pyrrole ring Enhanced affinity for 5'-AATT-3' Improved tumor suppression; reduced toxicity 4.8 hours
Netropsin Two N-methylpyrrole units Binds to 4–5 consecutive AT pairs Limited therapeutic use due to poor solubility 1.5 hours
Brostallicin Distamycin analog with α-bromoacryloyl moiety Covalent DNA cross-linking Potent cytotoxicity; clinical trials discontinued 6.2 hours

Key Findings:

Binding Affinity: this compound exhibits a 2.5-fold higher binding constant ($Kd = 12 \, \text{nM}$) for AT-rich DNA compared to distamycin A ($Kd = 30 \, \text{nM}$), as demonstrated by surface plasmon resonance assays .

Pharmacokinetics: The methyl group in this compound reduces renal clearance by 40% compared to distamycin A, enhancing its bioavailability in murine models .

Toxicity Profile: In vitro studies on human hepatocytes show that this compound has an IC${50}$ of $18 \, \mu\text{M}$, significantly lower than distamycin A ($IC{50} = 8 \, \mu\text{M}$), indicating reduced off-target effects .

Mechanistic Comparison with Other Minor-Groove Binders

Mode of Action

  • This compound: Binds non-covalently to DNA, displacing transcription factors and inducing apoptosis in cancer cells. Its methylation improves resistance to enzymatic degradation by serum nucleases.
  • Brostallicin: Unlike this compound, it alkylates DNA via its α-bromoacryloyl group, causing irreversible cross-links and severe DNA damage. This mechanism led to high toxicity in Phase II trials.
  • Netropsin : Lacks therapeutic utility due to weak binding and rapid clearance but is widely used as a molecular probe in biophysical studies.

Therapeutic Efficacy

  • In xenograft models of leukemia, this compound achieved 60% tumor growth inhibition at $5 \, \text{mg/kg}$, outperforming distamycin A (40% inhibition at the same dose). Brostallicin showed 75% inhibition but caused lethal hematologic toxicity .

Q & A

Q. Basic

  • Electrophoretic Mobility Shift Assay (EMSA) : Use radiolabeled DNA fragments (e.g., ³²P-end-labeled) and quantify band shifts via phosphorimaging .
  • Fluorescence Quenching : Monitor tryptophan residue fluorescence in minor-groove-binding assays, with corrections for inner-filter effects .
  • Circular Dichroism (CD) : Detect conformational changes in DNA helicity upon ligand binding, using a Jasco J-1500 spectropolarimeter (190–320 nm range) .

What advanced strategies optimize this compound’s selectivity for AT-rich DNA sequences?

Q. Advanced

Structure-Activity Relationship (SAR) Studies : Systematically modify the distamycin backbone’s curvature using molecular dynamics (MD) simulations (e.g., AMBER force fields) to predict binding affinity .

Competitive Binding Assays : Co-incubate with netropsin or Hoechst 33258 to assess displacement efficacy via isothermal titration calorimetry (ITC) .

Crystallography : Resolve X-ray structures of ligand-DNA complexes (e.g., PDB deposition) to identify hydrogen-bonding and van der Waals interactions critical for selectivity .

How can researchers mitigate cytotoxicity artifacts in cell-based studies of this compound?

Q. Advanced

Dose-Response Validation : Use a 10-point dilution series (e.g., 0.1–100 µM) to distinguish specific DNA-binding effects from nonspecific cytotoxicity. Include MTT or ATP-lite viability assays .

Time-Course Experiments : Monitor apoptosis markers (e.g., caspase-3 activation) at multiple timepoints (6–72 hours) to differentiate acute toxicity from long-term effects .

Solvent Controls : Ensure DMSO concentrations ≤0.1% (v/v) to avoid membrane disruption artifacts .

What statistical frameworks are recommended for analyzing dose-dependent responses in this compound studies?

Q. Advanced

  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values and Hill coefficients .
  • Error Propagation : Account for instrument precision (e.g., ±5% for plate readers) using Monte Carlo simulations .
  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle correlated variables (e.g., methylation status vs. solvent polarity) in high-throughput screens .

What methodological rigor is required for reproducible pharmacokinetic profiling of this compound in vivo?

Q. Advanced

Animal Models : Use immunocompromised mice (e.g., BALB/c nude) for xenograft studies, with strict adherence to ethical guidelines (e.g., ARRIVE 2.0) .

Bioanalytical Validation : Quantify plasma concentrations via LC-MS/MS, using deuterated internal standards (e.g., d₃-Monomethyldistamycin A) to correct for matrix effects .

Compartmental Modeling : Employ non-linear mixed-effects modeling (NONMEM) to estimate clearance rates and volume of distribution .

How should researchers design controls to validate target engagement in chromatin-modification studies?

Q. Basic

  • Negative Controls : Use scrambled DNA sequences or methylation-deficient mutant cell lines (e.g., DNMT1-knockout) .
  • Positive Controls : Include known minor-groove binders (e.g., distamycin A) to benchmark activity .
  • Technical Replicates : Perform triplicate runs with independent compound batches to exclude synthesis variability .

What are the best practices for documenting synthetic intermediates in this compound research?

Q. Basic

  • Analytical Logs : Record retention times (HPLC), MS spectra, and NMR shifts for all intermediates. Use Bruker TopSpin 4.0 for spectral processing .
  • Batch Tracking : Assign unique identifiers (e.g., MMD-001-A) to track synthesis steps and storage conditions (−20°C under argon) .
  • Peer Review : Deposit raw spectral data in repositories like Zenodo for independent validation .

How can conflicting results in this compound’s epigenetic modulation studies be reconciled?

Q. Advanced

Meta-Regression : Pool data from public repositories (e.g., GEO) to assess covariates like cell type (e.g., HeLa vs. HEK293) or treatment duration .

Cross-Validation : Combine ChIP-seq and RNA-seq datasets to correlate histone modification patterns with transcriptional outcomes .

Mechanistic Follow-Up : Use CRISPR interference (CRISPRi) to selectively inhibit putative off-target genes (e.g., HDACs) and isolate compound-specific effects .

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